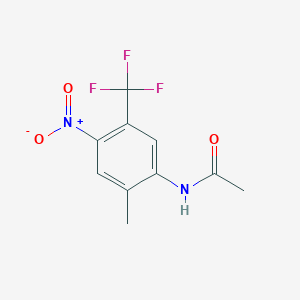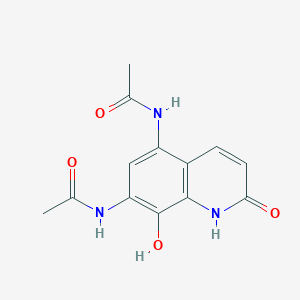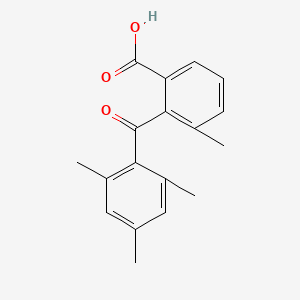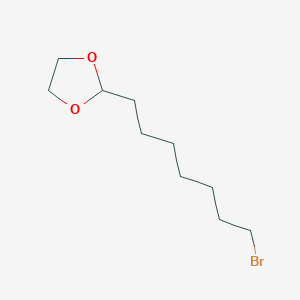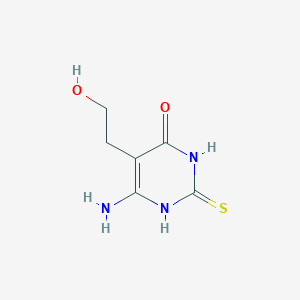
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-aminoethanol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfanylidene group can be reduced to a thiol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-amino-5-(2-carboxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one.
Reduction: Formation of 6-amino-5-(2-hydroxyethyl)-2-thiol-1H-pyrimidin-4-one.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyethyl and sulfanylidene groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aminopyrimidin-4-one: Shares the pyrimidine core but lacks the hydroxyethyl and sulfanylidene groups.
6-amino-2-thiouracil: Contains a thiol group instead of a sulfanylidene group.
5-aminouracil: Lacks the hydroxyethyl and sulfanylidene groups but has similar biological activities.
Uniqueness
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the presence of both the hydroxyethyl and sulfanylidene groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
89598-68-5 |
|---|---|
Formule moléculaire |
C6H9N3O2S |
Poids moléculaire |
187.22 g/mol |
Nom IUPAC |
6-amino-5-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O2S/c7-4-3(1-2-10)5(11)9-6(12)8-4/h10H,1-2H2,(H4,7,8,9,11,12) |
Clé InChI |
LNWWEZYOWLBVIE-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C1=C(NC(=S)NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




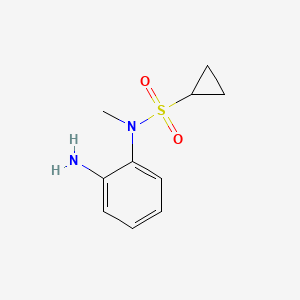
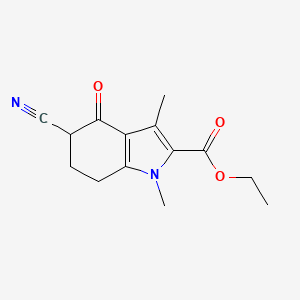
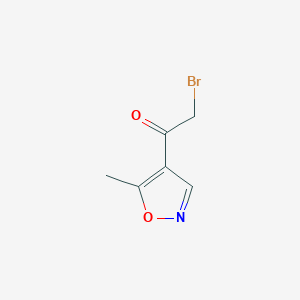
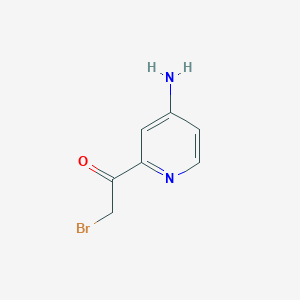
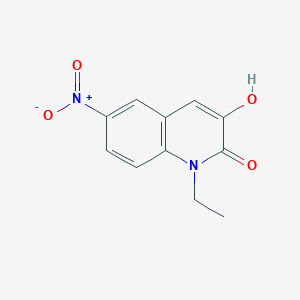
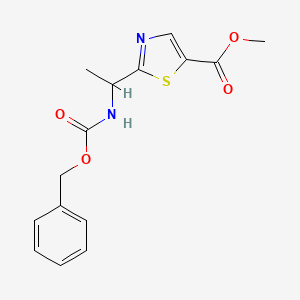
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

